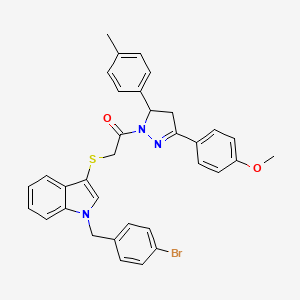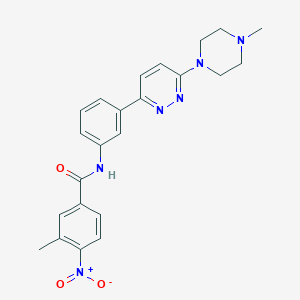
4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide, also known as DAPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPH is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
- A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds related to 4-(dimethylamino)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds exhibited potent cytotoxic properties against various cancer cell lines, including murine leukemia and human leukemia cells, with some showing IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Structural and Chemical Properties
- Kranjc et al. (2012) researched the crystal structures of related compounds, emphasizing the importance of hydrogen-bonding and π–π interactions in their molecular aggregation. This study contributes to the understanding of the structural properties of such compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Antioxidant and Antimicrobial Activities
- El‐Borai et al. (2013) investigated the chemical behavior of related compounds, finding them to possess significant antioxidant and antimicrobial activities. This suggests potential applications in treating diseases caused by oxidative stress and microbial infections (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Applications in Medicinal Chemistry
- Saeed et al. (2015) synthesized benzamide derivatives with potential biological applications. They were screened for activity against human enzymes, indicating their potential in drug development and medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Photophysical Properties
- Obydennov et al. (2022) developed a new class of conjugated pyrans based on related compounds, revealing valuable photophysical properties like large Stokes shift and good quantum yield. This suggests potential applications in the design of novel fluorophores (Obydennov, Nigamatova, Shirinkin, Melnikov, Fedin, Usachev, Simbirtseva, Kornev, & Sosnovskikh, 2022).
Nonlinear Optical Properties
- Moylan et al. (1996) synthesized symmetric derivatives of a related compound, finding them to have larger hyperpolarizabilities than expected. This suggests potential applications in nonlinear optics and electro-optical devices (Moylan, Ermer, Lovejoy, Mccomb, Leung, Wortmann, Krdmer, & Twieg, 1996).
Corrosion Inhibition
- Tawfik (2015) investigated the efficiency of a related Schiff surfactant as a corrosion inhibitor for carbon steel in hydrochloric acid. The study found excellent inhibition efficiency, indicating its potential application in industrial corrosion protection (Tawfik, 2015).
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(2)13-5-3-12(4-6-13)14(18)16-11-15(19)7-9-20-10-8-15/h3-6,19H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABUNFBVDPEVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)
![tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2689161.png)

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689163.png)


![N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2689166.png)
![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile](/img/structure/B2689168.png)


![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)

